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molecular formula C9H7FO4 B8794815 2-Fluoro-6-(methoxycarbonyl)benzoic acid

2-Fluoro-6-(methoxycarbonyl)benzoic acid

Cat. No. B8794815
M. Wt: 198.15 g/mol
InChI Key: FUMYBRCKPBFKKB-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

3-Fluorophthalic anhydride (377 mg, 2.27 mmol) was dissolved in MeOH (6 mL) and heated to reflux for 15 h. The mixture was concentrated in vacuo and the two products (400 mg, 89%), 2-fluoro-6-(methoxycarbonyl)benzoic acid and 3-fluoro-2-(methoxycarbonyl)benzoic acid, were taken on to the next step without purification.
Quantity
377 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[CH3:13][OH:14]>>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]([C:5]([O:14][CH3:13])=[O:6])[C:3]=1[C:8]([OH:7])=[O:9]

Inputs

Step One
Name
Quantity
377 mg
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the two products (400 mg, 89%), 2-fluoro-6-(methoxycarbonyl)benzoic acid and 3-fluoro-2-(methoxycarbonyl)benzoic acid, were taken on to the next step without purification

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C(=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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